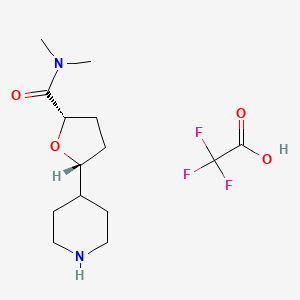

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The presence of the carboxamide group suggests it might have bioactive properties.

Molecular Structure Analysis

The molecular structure of similar compounds has been established by FTIR-ATR, Raman, 1H-NMR and 13C-NMR spectral analysis and EI/FAB/ESI mass spectrometry .

Chemical Reactions Analysis

The formation of titled compounds was reliably confirmed by mass spectrometry using different types of ionization methods, which were fast-atom bombardment (FAB), electron impact (EI) and electrospray ionization (ESI) .

Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, similar to other piperidine derivatives . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties would need to be determined experimentally.

Applications De Recherche Scientifique

Selective Synthesis of Hydroxypipecolic Acids

This compound plays a crucial role in the selective synthesis of hydroxypipecolic acids, which are vital components of many natural and synthetic bioactive molecules. The Fe (II)/α-ketoglutaric acid-dependent dioxygenases can catalyze the hydroxylation of pipecolic acid, and this compound is instrumental in improving the catalytic efficiency of these enzymes through rational protein engineering .

Asymmetric Synthesis in Organic Chemistry

The compound is used in asymmetric synthesis, particularly in Aza-Diels-Alder reactions in aqueous solutions. This showcases its potential for creating chiral iminium ions and highlights its versatility in organic synthesis.

Peptide Engineering and Drug Design

It serves as a precursor for the synthesis of conformationally restricted pipecolic acid analogues. These analogues are significant in peptide engineering and drug design, emphasizing the importance of conformational constraints in developing novel therapeutic compounds.

Organocatalytic Aldol Reactions

The compound’s structural geometry influences selectivity and efficiency in organocatalytic aldol reactions. This application underscores the role of such compounds in catalysis and their potential in the synthesis of complex organic molecules.

Antibiotic Resistance Management

Derivatives of this compound, with similar bicyclic structures, act as inhibitors of bacterial penicillinases and cephalosporinases. This highlights its potential application in managing antibiotic resistance, a growing concern in medicinal chemistry.

Synthesis of Chiral Bicyclic Azetidine Derivatives

The compound is involved in the transformation of N-Benzoyl-2-azetidinecarboxylic acid into chiral bicyclic azetidine derivatives. These derivatives are crucial for developing new chiral entities for medicinal applications, as confirmed by structural determination through X-ray crystallography.

Safety and Hazards

Propriétés

IUPAC Name |

(2S,5R)-N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUGDADUZDGFW-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)